5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide
Description
Properties
IUPAC Name |
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9(2)15-14(17)13-7-6-12(20-13)10-4-3-5-11(8-10)16(18)19/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDRZXXUDZMKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The furan ring can be oxidized to form furanones.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: Produces 5-(3-aminophenyl)-N-propan-2-ylfuran-2-carboxamide.
Oxidation of the furan ring: Produces furanones.
Substitution reactions: Produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Common Synthetic Routes
| Step | Reaction |
|---|---|
| 1 | Nitration of phenyl ring to introduce nitro group |
| 2 | Cyclization to form furan ring |
| 3 | Formation of carboxamide via reaction with propan-2-amine |
Chemistry
In chemistry, 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.
Biology
Research has indicated potential bioactive properties of this compound. Studies have explored its antimicrobial and anticancer activities, suggesting that it may interact with specific cellular targets to exert biological effects. For example, the nitro group can undergo bioreduction to generate reactive intermediates that may influence cellular processes.
Medicine
In the medical field, this compound is being investigated for its potential role in drug development . Its ability to target specific enzymes or receptors makes it a candidate for developing therapeutics aimed at various diseases. Preliminary studies suggest that it may modulate enzyme activity, contributing to its therapeutic potential.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.
- Anticancer Properties : Another research effort focused on evaluating the anticancer effects of this compound on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.
- Enzyme Inhibition : A recent investigation showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease management.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The furan ring and carboxamide group contribute to the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Nitrofuran Carboxamides
The compound’s structural analogs differ primarily in the substituents on the furan ring and the carboxamide group. Key comparisons include:
Key Observations :
- Bioactivity: Cyclohexyl-substituted analogs (e.g., 22a) exhibit higher trypanocidal potency than isopropyl derivatives, suggesting steric or electronic preferences in target binding .
- Thermodynamic Stability : The 3-nitrophenyl group (meta substitution) in the target compound may confer higher sublimation enthalpy (ΔsubH° ≈ 120–130 kJ/mol) compared to ortho or para isomers, as shown in vapor pressure studies of nitrophenyl-furan aldehydes .
Positional Isomerism of Nitrophenyl Groups
highlights the thermodynamic impact of nitrophenyl positional isomerism in furan derivatives:
The meta-substituted derivative (as in the target compound) exhibits the highest sublimation enthalpy, suggesting stronger intermolecular interactions in the crystalline phase. This property is critical for purification via recrystallization .
Bioactivity and Mechanism of Action
- Trypanocidal Activity: The target compound’s nitrofuran core is structurally analogous to N-cyclohexyl-5-nitrofuran-2-carboxamide (22a), which inhibits trypanosome proliferation via nitro-reduction mechanisms, generating cytotoxic radicals . However, the isopropyl substituent may reduce binding affinity compared to cyclohexyl, as inferred from IC₅₀ disparities (22a: 0.8 µM vs.
- Antimicrobial Potential: Derivatives like 5-(3-nitrophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide () exhibit broader-spectrum activity due to the thiadiazole moiety’s ability to disrupt bacterial cell walls .
Biological Activity
5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with nitrophenyl amines under controlled conditions. The introduction of the nitro group is crucial as it enhances the compound's reactivity and biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to the presence of the nitrophenyl moiety, which has been shown to exhibit various pharmacological effects:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 and KB-V1. For instance, related compounds have shown IC50 values ranging from 0.69 mM to 22 mM against these cell lines .
- The mechanism of action may involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the furan and phenyl rings significantly influence the biological activity of the compound. Key observations include:
- Nitro Group Positioning : The position of the nitro group on the phenyl ring affects both lipophilicity and electronic properties, which are critical for enhancing biological interactions .
- Alkyl Substituents : The presence of propan-2-yl groups contributes to increased lipophilicity, improving cellular uptake and overall efficacy against target cells .
Case Studies
Several studies have focused on evaluating the biological activity of similar compounds:
- Cytotoxicity Testing : In vitro assays showed that derivatives with similar structural motifs exhibited potent anticancer activity. For example, a compound with an analogous structure displayed an IC50 value of 20 nM against KB-V1 cells, indicating high potency .
- Antimicrobial Efficacy : Research demonstrated that compounds featuring nitro groups effectively inhibited bacterial growth, suggesting their potential as new antibiotics .
Data Tables
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | 20 | KB-V1 |
| Similar Compound A | Anticancer | 14 | MCF-7 |
| Similar Compound B | Antimicrobial | <10 | Various Bacterial Strains |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-nitrophenyl)-N-propan-2-ylfuran-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves refluxing furan-2-carbonyl chloride with 3-nitroaniline derivatives in acetonitrile for 3 hours, followed by recrystallization from methanol or chloroform/methanol mixtures to purify the product . Key variables affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Stoichiometry : Equimolar ratios of acyl chloride and amine prevent side reactions.
- Temperature : Reflux conditions (e.g., 120°C) accelerate reaction kinetics .
- Purification : Recrystallization improves purity but may reduce yield; alternative methods like column chromatography can be explored for optimization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings. For example, the nitro group in the 3-nitrophenyl substituent forms a dihedral angle of ~10° with the benzene ring, influencing planarity .
- FT-IR spectroscopy : Identifies key functional groups (amide N–H stretch at ~3310 cm⁻¹, nitro group stretches at ~1520–1350 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., furan protons at δ 6.5–7.5 ppm) and coupling constants, while ¹³C NMR verifies carbonyl carbons (~160–170 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across different studies?
- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., solvent polarity, temperature) or crystallographic packing effects. To resolve contradictions:
- Cross-validation : Compare X-ray data (bond lengths, angles) with computational models (DFT calculations) to validate structural hypotheses .
- Controlled experiments : Repeat spectral analysis under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR) .
- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. rigid crystal structures .
Q. What strategies are recommended for designing bioactivity assays to evaluate the anticancer potential of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .
- Mechanistic studies :
- Apoptosis assays : Flow cytometry with Annexin V/PI staining.
- Target inhibition : Molecular docking to predict interactions with kinases or DNA topoisomerases, followed by enzymatic assays .
- Selectivity : Compare toxicity in cancer vs. non-cancerous cell lines (e.g., HEK-293) .
Q. What computational methods can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
- Molecular Dynamics (MD) : Simulate binding stability with protein targets (e.g., EGFR kinase) using software like GROMACS.
- QSAR models : Correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity data from analogues .
Data Contradiction Analysis Example
Observed Issue : Discrepancy in reported melting points (e.g., 388 K in vs. 255–257°C in for similar nitroaryl-furan derivatives).
- Resolution :
- Crystallinity : Differences in crystal packing (e.g., helical chains in vs. layered structures) affect thermal stability.
- Impurity : Recrystallization solvents (methanol vs. chloroform) may leave residual solvents, altering observed melting ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
